molecular formula C5H7NO3 B3014133 3-Methylmorpholine-2,5-dione CAS No. 87823-49-2

3-Methylmorpholine-2,5-dione

Cat. No.: B3014133
CAS No.: 87823-49-2
M. Wt: 129.115
InChI Key: KNMQEWSKCAMAIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylmorpholine-2,5-dione is a heterocyclic organic compound with the molecular formula C5H7NO3 It is a derivative of morpholine, characterized by the presence of a methyl group at the third position and two carbonyl groups at the second and fifth positions

Mechanism of Action

Target of Action

3-Methylmorpholine-2,5-dione (MMD) is primarily used in the field of polymer chemistry . Its primary targets are the monomers in a polymerization reaction . The compound acts as a building block in the formation of polymers, particularly in the creation of biodegradable polydepsipeptides .

Mode of Action

MMD interacts with its targets through a process known as ring-opening polymerization (ROP) . This process involves the breaking of the ring structure of the MMD molecule, allowing it to react with other monomers to form a polymer chain . The polymerization of MMD can be initiated with cyclic tin alkoxides .

Biochemical Pathways

The biochemical pathway involved in the action of MMD is the polymerization process . This process results in the formation of polydepsipeptides, which are polymers containing alternating amide and ester bonds . These polymers can have various applications, including use in drug delivery systems and as building blocks for multifunctional biomaterials .

Pharmacokinetics

The properties of the resulting polymers, such as their molecular weight and degree of crystallinity, can be influenced by the conditions of the polymerization process .

Result of Action

The result of MMD’s action is the formation of polydepsipeptides . These polymers can have a range of properties depending on the specifics of the polymerization process . For example, the molecular weights of the resulting polymers can vary, and the polymers can be either amorphous or crystalline .

Action Environment

The action of MMD is influenced by various environmental factors. The temperature and duration of the polymerization process can affect the properties of the resulting polymers . Additionally, the presence of other monomers can lead to the formation of copolymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylmorpholine-2,5-dione can be synthesized through the ring-opening polymerization of morpholine-2,5-dione derivatives. One common method involves the use of stannous octoate as a catalyst. The reaction typically occurs at elevated temperatures, around 140°C, and requires careful control of the monomer-to-initiator ratio to achieve the desired molecular weight and polymer properties .

Industrial Production Methods: In industrial settings, the production of this compound often involves similar polymerization techniques but on a larger scale. The use of continuous flow reactors and advanced purification methods ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Methylmorpholine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

    Morpholine-2,5-dione: The parent compound without the methyl group.

    3-Isobutylmorpholine-2,5-dione: A derivative with an isobutyl group instead of a methyl group.

    3-Sec-butylmorpholine-2,5-dione: A derivative with a sec-butyl group.

Uniqueness: 3-Methylmorpholine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form biodegradable polymers with tailored properties makes it particularly valuable in applications requiring biocompatibility and controlled degradation.

Properties

IUPAC Name

3-methylmorpholine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-3-5(8)9-2-4(7)6-3/h3H,2H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMQEWSKCAMAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.